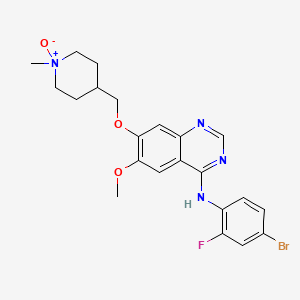

N-Oxide vandetanib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Vandetanib is also known by its brand name, Caprelsa .

Synthesis Analysis

The metabolism of Vandetanib was studied using human hepatic microsomes, recombinant cytochromes P450 (CYPs), and flavin-containing monooxygenases (FMOs). The role of CYPs and FMOs in the microsomal metabolism of Vandetanib to N-desmethylvandetanib and Vandetanib-N-oxide was investigated . Most of the Vandetanib metabolism was attributed to N-desmethylvandetanib/Vandetanib-N-oxide to CYP3A4/FMO3 .Chemical Reactions Analysis

Vandetanib undergoes metabolism forming iminium intermediates that are very reactive toward nucleophilic macromolecules . In vitro and in vivo phase I metabolic reactions were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . In vivo phase II metabolic reaction was direct conjugation of Vandetanib with glucuronic acid .Physical And Chemical Properties Analysis

Vandetanib has a chemical formula of C22H24BrFN4O2 and an average weight of 475.354 . It is a small molecule .科学的研究の応用

Vandetanib metabolism in the human liver involves cytochromes P450 (CYPs) and flavin-containing monooxygenases (FMOs), which oxidize vandetanib to N-desmethylvandetanib and vandetanib-N-oxide. CYP3A4 and FMO activities significantly correlate with the formation of these metabolites (Indra et al., 2019).

In rat hepatic microsomal systems, similar metabolic pathways are observed. The enzymes CYP2C/3A and FMO1 are primarily responsible for the formation of N-desmethylvandetanib and vandetanib-N-oxide, respectively (Indra et al., 2019).

Vandetanib's pharmacokinetics are significantly altered in patients with renal or hepatic impairment. Its excretion and metabolism are affected, indicating the need for dose adjustments in such patients (Weil et al., 2010).

Vandetanib undergoes various phase I and II metabolic reactions. Its N-methyl piperidine moiety is particularly prone to forming reactive intermediates, which can contribute to its toxicity and instability (Attwa et al., 2018).

Vandetanib has shown efficacy at a dose of 100 mg/day in patients with advanced hereditary medullary thyroid cancer, offering a potentially valuable treatment option for this condition (Robinson et al., 2010).

Vandetanib also exhibits anti-angiogenic and anti-proliferative effects against several tumor types, including non-small cell lung cancer, by inhibiting VEGFR and EGFR pathways (Herbst et al., 2007).

Clinical trials have explored the combination of vandetanib with other chemotherapeutic agents, such as pemetrexed, in the treatment of non-small cell lung cancer, highlighting its potential as part of combination therapy regimens (de Boer et al., 2011).

Safety And Hazards

Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . It is harmful if swallowed, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXJGPXGDNUHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Oxide vandetanib | |

CAS RN |

1797030-22-8 |

Source

|

| Record name | N-Oxide vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OXIDE VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)